molecular formula C12H23NO4 B12318381 tert-butyl N-(2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate

tert-butyl N-(2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate

Cat. No.: B12318381
M. Wt: 245.32 g/mol
InChI Key: FOGIIADEKHIPQG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Boc-D-Allothreoninal acetonide typically involves multiple steps using organic synthesis techniques. . The reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate and a base like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-Boc-D-Allothreoninal acetonide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Boc-D-Allothreoninal acetonide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Boc-D-Allothreoninal acetonide involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active functional groups that can participate in further chemical reactions . The compound’s effects are mediated through its ability to form stable intermediates and react with other molecules in a controlled manner.

Comparison with Similar Compounds

N-Boc-D-Allothreoninal acetonide can be compared with other similar compounds, such as:

    N-Boc-D-Threoninal acetonide: Similar in structure but with different stereochemistry.

    N-Boc-L-Allothreoninal acetonide: The L-isomer of the compound, which may exhibit different reactivity and biological activity.

    N-Boc-D-Serinal acetonide: Another related compound with a different side chain.

The uniqueness of N-Boc-D-Allothreoninal acetonide lies in its specific stereochemistry and the stability provided by the acetonide protecting group, which makes it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl N-(2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate

InChI

InChI=1S/C12H23NO4/c1-8-9(7-15-12(5,6)16-8)13-10(14)17-11(2,3)4/h8-9H,7H2,1-6H3,(H,13,14)

InChI Key

FOGIIADEKHIPQG-UHFFFAOYSA-N

Canonical SMILES

CC1C(COC(O1)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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